1,6-Anhydro-alpha-D-galactopyranose
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Overview
Description
Levoglucosan is a anhydrohexose that is the 1,6-anhydro-derivative of beta-D-glucopyranose. It has a role as a human metabolite, a biomarker and an Arabidopsis thaliana metabolite.
Levoglucosan is a natural product found in Lotus burttii, Lotus tenuis, and other organisms with data available.
Glucosan is a metabolite found in or produced by Saccharomyces cerevisiae.
Mechanism of Action
Target of Action
The primary targets of 1,6-Anhydro-alpha-D-galactopyranose are carrageenases . These enzymes are produced by marine bacterial species and are responsible for the degradation of carrageenans, sulfated polysaccharides isolated from marine red algae .
Mode of Action
This compound interacts with its targets, the carrageenases, through a process of hydrolysis . These enzymes are endohydrolases that hydrolyze the internal β 1,4 linkages in carrageenans and produce a series of homologous even-numbered oligosaccharides .
Biochemical Pathways
The biochemical pathway affected by this compound involves the degradation of carrageenans . This process is facilitated by carrageenases, which cleave the glycosidic bond, and sulfatases, which catalyze the removal of sulfate groups . The end product of this pathway is a series of oligosaccharides with various biological and physiological activities .
Pharmacokinetics
It’s known that the compound is usually prepared through an acid-catalyzed intramolecular etherification reaction of galactose . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The result of the action of this compound is the production of a series of homologous even-numbered oligosaccharides . These oligosaccharides have various biological and physiological activities, including anti-tumor, anti-inflammation, anti-viral, and anti-coagulation effects .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the presence of an acid catalyst is necessary for the preparation of this compound . Additionally, the marine environment, which is the natural source of carrageenans and carrageenases, plays a crucial role in the action of this compound .
Biochemical Analysis
Biochemical Properties
1,6-Anhydro-alpha-D-galactopyranose plays a significant role in biochemical reactions, particularly in the degradation of carrageenans . Carrageenans are sulfated polysaccharides that are composed of alternating 3-linked β-D-galactopyranose and 4-linked α-D-galactopyranose units .
Cellular Effects
The effects of this compound on cells are primarily observed through its role in the degradation of carrageenans. The degradation products of carrageenans have been reported to have promising pharmacological properties and potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in the degradation of carrageenans. Carrageenases, the enzymes that degrade carrageenans, are endohydrolases that hydrolyze the internal β 1,4 linkages in carrageenans .
Metabolic Pathways
This compound is involved in the metabolic pathways of carrageenans . Carrageenans can be degraded into lower molecular weight oligosaccharides, which involves the action of carrageenases .
Properties
CAS No. |
644-76-8 |
---|---|
Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(1R,2R,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3+,4+,5-,6-/m1/s1 |
InChI Key |
TWNIBLMWSKIRAT-FPRJBGLDSA-N |
SMILES |
C1C2C(C(C(C(O1)O2)O)O)O |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)O |
Appearance |
Assay:≥95%A crystalline solid |
melting_point |
183 °C |
physical_description |
Solid |
Pictograms |
Irritant |
Related CAS |
26099-49-0 |
solubility |
62.3 mg/mL |
Synonyms |
6,8-Dioxa-bicyclo[3.2.1]octane-2,3,4-triol; 1,6-Αnhydro-β-D-galactopyranose; D-Galactosan; Levogalactosan; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction of 1,6-anhydro-beta-D-galactopyranose with triflic acid?
A1: The reaction of 1,6-anhydro-beta-D-galactopyranose with triflic acid (trifluoromethanesulfonic acid) leads to interesting rearrangement reactions. [] This strong acid can facilitate the opening of the anhydro bridge and promote further transformations within the molecule. These reactions are valuable for understanding carbohydrate reactivity and potentially synthesizing novel carbohydrate derivatives.
Q2: How does 1,6-anhydro-beta-D-galactopyranose contribute to the synthesis of polysaccharides?
A2: Research has demonstrated that a derivative of 1,6-anhydro-beta-D-galactopyranose can undergo ring-opening polymerization in a controlled manner. [] This process is driven by neighboring group participation and leads to the formation of (1→6)-β-D-galactopyranan. This finding highlights the potential of using modified 1,6-anhydro-beta-D-galactopyranose derivatives as building blocks for synthesizing well-defined polysaccharides with specific linkages.
Q3: How is 1,6-anhydro-beta-D-galactopyranose formed from D-galactose?
A3: 1,6-anhydro-beta-D-galactopyranose can be formed by treating D-galactose with acid. [] This reaction involves intramolecular dehydration, where the hydroxyl group on carbon 6 attacks the anomeric carbon (carbon 1), leading to the formation of the 1,6-anhydro bridge and the release of water. This reaction pathway highlights the potential for acid-catalyzed transformations in carbohydrate chemistry.
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